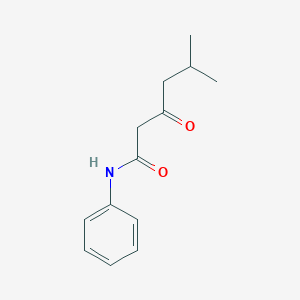

5-methyl-3-oxo-N-phenylhexanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

5-methyl-3-oxo-N-phenylhexanamide |

InChI |

InChI=1S/C13H17NO2/c1-10(2)8-12(15)9-13(16)14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |

InChI Key |

MVTLUILJLOMIKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)CC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methyl-3-oxo-N-phenylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended protocol for the synthesis of 5-methyl-3-oxo-N-phenylhexanamide, a β-keto amide of interest in various chemical and pharmaceutical research domains. While specific experimental data for this exact compound is not widely published, this guide extrapolates from well-established synthesis methodologies for structurally analogous compounds.

Introduction

This compound is a β-keto amide, a class of compounds recognized for their versatile applications in organic synthesis and their presence in biologically active molecules. The synthesis of β-keto amides is a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical intermediates.

This document outlines a robust and adaptable protocol for the laboratory-scale synthesis of this compound, based on the widely employed amidation reaction between a β-keto ester and an aniline.

Proposed Synthetic Pathway

The recommended synthesis proceeds via the reaction of a suitable alkyl 5-methyl-3-oxohexanoate with aniline. This method is a common and effective way to form the desired amide bond. The reaction can be catalyzed by heat or the addition of a non-nucleophilic base.

A plausible reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the ester, followed by the elimination of an alcohol molecule to form the final amide product.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-phenyl β-keto amides.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| Methyl 5-methyl-3-oxohexanoate | 158.19 | 10.0 | 1.58 g | Starting β-keto ester |

| Aniline | 93.13 | 10.0 - 12.0 | 0.93 - 1.12 g | Reactant, can be used in slight excess |

| Toluene or Xylene | - | - | 20 mL | Anhydrous solvent |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.5 | 61 mg | Optional catalyst |

| Hydrochloric Acid (1 M) | - | - | As needed | For workup |

| Saturated Sodium Bicarbonate | - | - | As needed | For workup |

| Saturated Sodium Chloride (Brine) | - | - | As needed | For workup |

| Anhydrous Magnesium Sulfate | - | - | As needed | Drying agent |

| Hexanes/Ethyl Acetate | - | - | As needed | For recrystallization/chromatography |

3.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 5-methyl-3-oxohexanoate (10.0 mmol) and aniline (10.0-12.0 mmol) in 20 mL of anhydrous toluene.

-

Catalyst Addition (Optional): Add 4-dimethylaminopyridine (DMAP) (0.5 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction time can range from 4 to 24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 20 mL) to remove excess aniline and DMAP, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Data and Characterization

4.1. Theoretical Yield Calculation

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Limiting Reagent | Theoretical Mass (g) |

| Methyl 5-methyl-3-oxohexanoate | 158.19 | 10.0 | Yes | - |

| Aniline | 93.13 | 10.0 | No | - |

| This compound | 219.28 | 10.0 | - | 2.19 |

4.2. Expected Characterization Data

While specific data is not available, the following are expected spectroscopic characteristics for the target compound:

-

¹H NMR: Peaks corresponding to the aromatic protons of the phenyl group, a singlet for the methylene protons between the carbonyls, signals for the aliphatic chain including the isobutyl group, and a broad singlet for the amide N-H.

-

¹³C NMR: Resonances for the two carbonyl carbons (amide and ketone), aromatic carbons, and the aliphatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches for the amide and ketone, and aromatic C-H stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (219.28 g/mol ).

Logical Workflow of the Synthesis

The overall process can be visualized as a logical sequence of steps from preparation to the final purified product.

Caption: Logical workflow for the synthesis of this compound.

Disclaimer: This guide provides a theoretical and extrapolated protocol. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The reaction conditions may require optimization for best results.

5-methyl-3-oxo-N-phenylhexanamide CAS number and structure

Important Note for Researchers, Scientists, and Drug Development Professionals:

Initial literature and database searches for "5-methyl-3-oxo-N-phenylhexanamide" did not yield a specific CAS number or substantial technical data. This suggests that the requested compound may be novel, not widely synthesized, or indexed under a different nomenclature.

In lieu of data on the requested molecule, this guide will provide a comprehensive technical overview of a closely related and well-documented compound: 4-methyl-3-oxo-N-phenylpentanamide . This compound shares key structural features with the requested molecule, including a β-keto-amide functional group and a phenylamide moiety, and serves as a valuable case study. It is a known key intermediate in the synthesis of Atorvastatin, a widely used pharmaceutical.[1][2][3]

Core Compound Identification: 4-methyl-3-oxo-N-phenylpentanamide

Chemical Structure:

Synonyms: N-Phenylisobutyrylacetamide, 4-Methyl-3-oxopentanoic acid anilide[4][5][6]

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 124401-38-3 | [1][4][5][7] |

| Molecular Formula | C12H15NO2 | [1][4][5] |

| Molecular Weight | 205.25 g/mol | [1][5] |

| IUPAC Name | 4-methyl-3-oxo-N-phenylpentanamide | [5] |

| Canonical SMILES | CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | [4][5] |

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-3-oxo-N-phenylpentanamide is provided below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Yellow oil | [4] |

| Boiling Point | 384.4 °C at 760 mmHg | |

| Density | 1.103 g/cm³ | |

| Flash Point | 158.8 °C | |

| Refractive Index | 1.548 | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| pKa | 12.14 ± 0.46 (Predicted) | [4] |

| LogP | 2.31330 | [4] |

Experimental Protocols: Synthesis

The primary documented synthesis of 4-methyl-3-oxo-N-phenylpentanamide involves the amidation reaction between a β-ketoester, methyl isobutyrylacetate, and aniline.[8][9] This reaction can be performed with or without a solvent and utilizes a catalyst.

3.1. Synthesis via Amidation Reaction

A patented method describes the reaction of methyl isobutyrylacetate with an excess of aniline, which also serves as the solvent.[9]

Experimental Procedure:

-

Reactant Charging: In a clean, dry four-necked flask equipped with a stirrer, 380g of aniline is added.

-

Addition of Reagents: While stirring, 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP) are sequentially added.

-

Initial Reaction Phase: The mixture is stirred for 10 minutes and then slowly heated to an internal temperature of 80°C and held for 1 hour.

-

Second Reaction Phase: The temperature is then raised to 120°C and maintained for 1 hour. During this period, the methanol generated from the reaction is continuously removed by fractionation.

-

Work-up and Isolation:

-

The reaction mixture is cooled to approximately 50°C.

-

Aniline and any unreacted methyl isobutyrylacetate are recovered via reduced pressure distillation.

-

At an internal temperature of 60°C, 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%) are added dropwise.

-

The mixture is cooled to 10°C and stirred for over 2 hours to facilitate crystallization.

-

The resulting solid is filtered and dried to yield the final product.

-

Reported Yield: 97.8%[8] Reported Purity (HPLC): 98.4%[8]

A similar patented method utilizes toluene as a solvent and ethylenediamine as a catalyst.[10] Another approach involves a continuous microflow system, which has been shown to reduce reaction times significantly compared to traditional batch reactors.[11]

Mandatory Visualizations

Diagram 1: Synthesis Workflow of 4-methyl-3-oxo-N-phenylpentanamide

Caption: Workflow for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide.

References

- 1. clearsynth.com [clearsynth.com]

- 2. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]

- 3. US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom - Google Patents [patents.google.com]

- 4. 4-methyl-3-oxo-N-phenylpentanamide|lookchem [lookchem.com]

- 5. 4-methyl-3-oxo-N-phenylpentanamide | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 124401-38-3|4-Methyl-3-oxo-N-phenylpentanamide|BLD Pharm [bldpharm.com]

- 8. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 5-methyl-3-oxo-N-phenylhexanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the organic compound 5-methyl-3-oxo-N-phenylhexanamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing robust experimental protocols. These protocols are designed to enable researchers to generate reliable and reproducible solubility data, which is a critical parameter in drug development, process chemistry, and analytical method development.

Data Presentation: A Framework for Solubility Analysis

To facilitate clear and comparative analysis, all experimentally determined solubility data should be organized in a structured format. The following table provides a template for presenting such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |

| Methanol | 25 | Data to be determined | Gravimetric | e.g., Clear solution |

| Ethanol | 25 | Data to be determined | Gravimetric | e.g., Clear solution |

| Acetone | 25 | Data to be determined | Gravimetric | e.g., Clear solution |

| Ethyl Acetate | 25 | Data to be determined | Gravimetric | e.g., Slight residue |

| Dichloromethane | 25 | Data to be determined | Gravimetric | e.g., Clear solution |

| Chloroform | 25 | Data to be determined | Gravimetric | e.g., Clear solution |

| Toluene | 25 | Data to be determined | Gravimetric | e.g., Insoluble |

| Hexane | 25 | Data to be determined | Gravimetric | e.g., Insoluble |

| Diethyl Ether | 25 | Data to be determined | Gravimetric | e.g., Partially soluble |

| Water | 25 | Data to be determined | Gravimetric | e.g., Insoluble |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an indication of suitable solvents for further quantitative analysis.

Materials:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, diethyl ether) and water

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube[2].

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition[2].

-

Continue adding the solvent up to a total volume of 3 mL.

-

Observe the mixture for the complete dissolution of the solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the respective solvent at room temperature.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measure of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-capped vials or small flasks

-

Constant temperature bath with shaker

-

Analytical balance

-

Filter apparatus (e.g., syringe filter with appropriate membrane, or filter paper in a funnel)

-

Oven or vacuum oven

Procedure:

-

Accurately weigh an amount of this compound that is known to be in excess of its estimated solubility and place it into a screw-capped vial.

-

Add a known volume or weight of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath equipped with a shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically[3].

-

After reaching equilibrium, allow the vial to stand in the temperature bath for a short period to let undissolved solids settle.

-

Carefully filter the supernatant through a pre-weighed filter to remove any undissolved solid. Ensure the filtration apparatus is at the same temperature as the solution to prevent precipitation.

-

Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed container.

-

Evaporate the solvent from the filtrate in an oven or vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in grams of solute per 100 mL or 100 g of solvent based on the weight of the solid obtained and the volume or weight of the filtrate taken.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Spectrometric Characterization of 5-methyl-3-oxo-N-phenylhexanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 5-methyl-3-oxo-N-phenylhexanamide. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic data obtained through computational methods. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable to the analysis of small organic molecules like the target compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, identification, and characterization of novel organic compounds in the field of drug development and chemical research.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These values were computationally generated and should be used as a reference for comparison with experimental data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | s | 1H | -NH- |

| 7.55 | d | 2H | Ar-H (ortho) |

| 7.35 | t | 2H | Ar-H (meta) |

| 7.15 | t | 1H | Ar-H (para) |

| 3.50 | s | 2H | -C(=O)CH₂C(=O)- |

| 2.55 | d | 2H | -C(=O)CH₂CH(CH₃)₂ |

| 2.20 | m | 1H | -CH(CH₃)₂ |

| 0.95 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 205.0 | C₃ (Ketone C=O) |

| 165.0 | C₁ (Amide C=O) |

| 138.0 | Ar-C (C-ipso) |

| 129.0 | Ar-C (C-meta) |

| 124.5 | Ar-C (C-para) |

| 120.0 | Ar-C (C-ortho) |

| 51.0 | C₄ |

| 49.5 | C₂ |

| 25.0 | C₅ |

| 22.5 | C₆ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Strong, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2870 | Medium | Aliphatic C-H Stretch |

| 1720 | Strong | Ketone C=O Stretch |

| 1680 | Strong | Amide I Band (C=O Stretch) |

| 1600, 1490 | Medium-Strong | Aromatic C=C Bending |

| 1540 | Medium | Amide II Band (N-H Bending) |

| 1465 | Medium | CH₂ Bending |

| 1370 | Medium | CH₃ Bending |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 219.13 | 100 | [M]⁺ (Molecular Ion) |

| 176.10 | 45 | [M - C₃H₇]⁺ |

| 120.08 | 80 | [C₆H₅NCO + H]⁺ |

| 93.06 | 90 | [C₆H₅NH₂]⁺ |

| 77.04 | 50 | [C₆H₅]⁺ |

| 57.07 | 60 | [C₄H₉]⁺ |

| 43.05 | 75 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic and spectrometric data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[1]

-

Gently swirl the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

If the solution contains any particulate matter, filter it through a small plug of cotton wool in the pipette during transfer.[1]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A typical experiment might involve a 45° pulse width, a 4-second acquisition time, and no relaxation delay for routine spectra.[2]

-

For ¹³C NMR, a common pulse sequence with proton decoupling is used. A 30° pulse with a 4-second acquisition time and no relaxation delay is often sufficient for molecules under 350 Da.[2]

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

2.3.2. Data Acquisition (e.g., using Electrospray Ionization - ESI)

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.[3]

-

The sample is ionized in the gas phase. ESI is a soft ionization technique suitable for many organic molecules.[3]

-

The generated ions are then guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[3]

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like this compound using the described spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and structural characterization of an organic compound.

References

Unveiling the Bioactive Potential of 5-Methyl-3-oxo-N-phenylhexanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of modern drug discovery. Within the vast landscape of organic chemistry, the structural motif of 5-methyl-3-oxo-N-phenylhexanamide has emerged as a promising scaffold for the development of new biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and associated mechanisms of action of this compound derivatives. Drawing upon available scientific literature, this document aims to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the core compound, this compound, has been reported through a general procedure involving the reaction of a methyl 3-oxo-alkanoate with aniline.

General Experimental Protocol: Synthesis of this compound

A solution of the corresponding methyl 3-oxo-alkanoate (1.0 equivalent), aniline (1.2 equivalents), and triethylamine (0.25 equivalents) in toluene is heated to reflux for 18 hours. Upon cooling to room temperature, the resulting crystalline solid is filtered, washed with toluene, and air-dried to yield the desired this compound product.[1][2] The identity and purity of the synthesized compound are typically confirmed using spectral analysis techniques.[1][2]

Logical Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Potential Biological Activities

Research into the biological activities of this compound and its derivatives has pointed towards several potential therapeutic applications, with a notable focus on enzyme inhibition.

Inhibition of HMG-CoA Reductase

A key biological target identified for this compound is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][4][5][6][7] This enzyme plays a crucial rate-limiting role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other essential isoprenoids.[5][6][7] Statins, a well-established class of drugs, target HMG-CoA reductase to lower cholesterol levels.[3][7][8] The discovery of novel, non-statin inhibitors like this compound derivatives could offer alternative therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases.[3][4] Furthermore, the inhibition of this pathway has implications for anticancer therapies, as some cancer cells exhibit resistance to statins through the upregulation of HMG-CoA reductase.[8]

Signaling Pathway of HMG-CoA Reductase Inhibition:

Caption: Inhibition of the Mevalonate Pathway by this compound derivatives.

Antimicrobial and Herbicidal Potential

While direct evidence for the antimicrobial and herbicidal activities of this compound derivatives is still emerging, studies on structurally related N-arylcinnamamides and other analogs have demonstrated significant potential in these areas. For instance, various N-arylcinnamamide derivatives have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi. Similarly, other related chemical structures have been investigated as potential herbicides. This suggests that with appropriate structural modifications, this compound derivatives could be developed into novel antimicrobial or herbicidal agents.

Quantitative Data on Biological Activity

Currently, publicly available quantitative data on the biological activity of a wide range of this compound derivatives is limited. The primary identified activity is the inhibition of HMG-CoA reductase.

| Compound | Target | Activity Metric | Value | Reference |

| This compound | HMG-CoA Reductase | - | - | [1][2] |

Further research is required to populate this table with a broader range of derivatives and their specific inhibitory concentrations (e.g., IC50 values).

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against HMG-CoA reductase. Specific details may vary based on the experimental setup.

Materials:

-

Recombinant HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

-

Add the test compound at various concentrations to the reaction mixture. A control with solvent only should be included.

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Workflow for HMG-CoA Reductase Inhibition Assay:

Caption: Experimental workflow for determining HMG-CoA reductase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The identified inhibitory activity against HMG-CoA reductase opens up avenues for the design of new cholesterol-lowering agents and potentially anticancer therapeutics. Further research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship (SAR). This will involve modifications at the N-phenyl ring and the alkyl chain to optimize potency, selectivity, and pharmacokinetic properties. Additionally, screening these compounds against a broader range of biological targets, including microbial and plant enzymes, could unveil new therapeutic applications. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors.

References

- 1. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 3. HMG-CoA reductase inhibitor protects against in vivo arterial thrombosis by augmenting platelet-derived nitric oxide release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of HMG-CoA Reductase: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HMG-CoA reductase inhibitors: an updated review of biosynthesis and patent prospecting | Research, Society and Development [rsdjournal.org]

- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. HMG-CoA reductase degrader, SR-12813, counteracts statin-induced upregulation of HMG-CoA reductase and augments the anticancer effect of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Identity of 5-methyl-3-oxo-N-phenylhexanamide: A Guide to its Potential Synthesis and the Broader Context of β-Keto Amides

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific information on the discovery, history, and biological activity of 5-methyl-3-oxo-N-phenylhexanamide. This suggests that the compound may not have been synthesized or characterized, or at least, such work has not been published in the public domain.

This technical guide, therefore, addresses the core requirements of the prompt by providing a detailed overview of the chemical class to which this compound belongs: the β-keto amides. We will explore the general methods for their synthesis, which could be hypothetically applied to produce the target compound, and provide detailed experimental protocols based on established methodologies for analogous structures.

General Synthetic Approaches to β-Keto Amides

The synthesis of β-keto amides is a topic of significant interest in organic chemistry due to their utility as versatile intermediates in the formation of more complex molecules, including many pharmaceuticals. Several general methods for their preparation have been developed.

One common approach involves the reaction of a β-keto ester with an amine. However, the direct amidation of β-keto esters can be challenging due to the competing reactivity of the ketone functionality. More sophisticated methods have been developed to overcome these challenges.

A selection of general synthetic strategies is presented below.

Condensation of Malonic Acid Mono-amide Dianions with Acid Chlorides

This method provides a good yield of β-keto amides through a modification of the Wierenga-Skulnick β-ketoester synthesis. The process involves the condensation of dianions of malonic acid mono-amides with acid chlorides, followed by an acidic workup that leads to decarboxylation.

Nickel-Catalyzed Amidation of β-Keto Esters

A more recent development is the use of nickelocene as a catalyst for the direct amidation of β-keto esters. This method offers broad functional group tolerance on both the β-keto ester and the amine coupling partners, making it a versatile and convergent approach.

Aminoacylation/Domino Fragmentation of β-enamino Amides

This strategy utilizes β-enamino amides as equivalents of amide enolate synthons. These are first C-acylated, and subsequent domino fragmentation of the intermediates under acidic conditions yields the desired β-keto amides.

Hypothetical Synthesis of this compound

Based on the general methods described above, a hypothetical two-step synthesis for this compound can be proposed, starting from the commercially available methyl 5-methyl-3-oxohexanoate.

Step 1: Synthesis of Methyl 5-methyl-3-oxohexanoate

A plausible route to the precursor, methyl 5-methyl-3-oxohexanoate, would be the Claisen condensation reaction between methyl isovalerate and methyl acetate.

Step 2: Amidation of Methyl 5-methyl-3-oxohexanoate

The resulting β-keto ester, methyl 5-methyl-3-oxohexanoate, could then be reacted with aniline using a suitable amidation protocol, such as the nickel-catalyzed method, to yield the final product, this compound.

Experimental Protocols

While no specific experimental protocol for this compound exists, the following are detailed, generalized protocols for the key reaction types involved in the hypothetical synthesis, adapted from literature procedures for similar compounds.

Table 1: Generalized Experimental Protocols

| Protocol | Description |

| Claisen Condensation for β-Keto Ester Synthesis | To a solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C is added a mixture of methyl isovalerate (1.0 eq) and methyl acetate (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-keto ester. |

| Nickel-Catalyzed Amidation of a β-Keto Ester | In a glovebox, a vial is charged with the β-keto ester (1.0 eq), aniline (1.2 eq), nickelocene (10 mol %), and a suitable solvent (e.g., toluene). The vial is sealed and heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the β-keto amide. |

Data Presentation

As this compound is not a documented compound, there is no quantitative data available regarding its physical, chemical, or biological properties.

Mandatory Visualization

The following diagram illustrates the hypothetical two-step synthesis of this compound.

Caption: Hypothetical synthesis of this compound.

Due to the lack of information on any biological activity or mechanism of action for this compound, no signaling pathway diagrams can be provided.

An In-depth Technical Guide on the Stability and Degradation Pathways of 5-methyl-3-oxo-N-phenylhexanamide

Introduction

5-methyl-3-oxo-N-phenylhexanamide is a molecule of interest in drug development due to its structural motifs, which are common in pharmacologically active compounds. Understanding its stability and degradation pathways is a critical component of its development, ensuring safety, efficacy, and appropriate storage conditions. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation mechanisms, and developing stability-indicating analytical methods.[1][2][3] This guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Chemical Structure and Potential Reactive Sites

The chemical structure of this compound contains several functional groups susceptible to degradation:

-

Amide Bond: The N-phenylhexanamide linkage is a primary site for hydrolytic cleavage, which can be catalyzed by acidic or basic conditions.

-

Keto Group: The ketone at the 3-position can be a target for oxidative and reductive processes.

-

Methylene Carbon: The carbon atom alpha to the ketone and amide groups can be susceptible to oxidation.

-

Phenyl Group: The aromatic ring can undergo oxidative degradation under certain conditions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and pathways.[1][2] The following are detailed, albeit theoretical, experimental protocols for investigating the stability of this compound.

Hydrolytic Degradation

-

Objective: To assess the susceptibility of the amide bond to hydrolysis under acidic, basic, and neutral conditions.

-

Methodology:

-

Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Purified Water (neutral)

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

-

Oxidative Degradation

-

Objective: To evaluate the stability of the molecule in the presence of an oxidizing agent.

-

Methodology:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Add a solution of hydrogen peroxide (H₂O₂, e.g., 3% v/v).

-

Keep the solution at room temperature and protect it from light for a specified duration (e.g., 24 hours).

-

At appropriate time intervals, withdraw aliquots and quench the reaction if necessary (e.g., with sodium bisulfite).

-

Analyze the samples by HPLC-PDA-MS.

-

Photolytic Degradation

-

Objective: To determine the photosensitivity of the compound.

-

Methodology:

-

Expose a solution of this compound (e.g., 1 mg/mL) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Maintain a control sample in the dark under the same temperature conditions.

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC-PDA-MS.

-

Thermal Degradation

-

Objective: To assess the stability of the compound at elevated temperatures.

-

Methodology:

-

Place the solid this compound in a controlled temperature and humidity chamber (e.g., 80°C with 75% relative humidity) for a specified period (e.g., 1 week).

-

At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent.

-

Analyze the sample by HPLC-PDA-MS to identify and quantify any degradation products.

-

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are proposed:

A. Hydrolytic Degradation

The primary degradation pathway under hydrolytic conditions is expected to be the cleavage of the amide bond.

-

Acid and Base Catalyzed Hydrolysis: This would likely yield 5-methyl-3-oxohexanoic acid and aniline as the primary degradation products.

Caption: Proposed hydrolytic degradation of this compound.

B. Oxidative Degradation

Oxidation is likely to occur at the methylene carbon alpha to the ketone or at the phenyl ring.

-

Oxidation of the Methylene Carbon: This could lead to the formation of a hydroxylated derivative or further oxidation to an α-dicarbonyl compound.

-

Oxidation of the Phenyl Ring: This could result in the formation of hydroxylated aniline derivatives after hydrolysis.

References

A Theoretical Investigation into the Conformational Landscape of 5-methyl-3-oxo-N-phenylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical exploration of the conformational preferences of 5-methyl-3-oxo-N-phenylhexanamide, a molecule of interest in medicinal chemistry due to its β-ketoamide scaffold. In the absence of specific published data for this compound, this document outlines a robust computational methodology based on established theoretical practices for similar N-aryl amide structures. The protocols and data presented herein are illustrative, designed to guide researchers in conducting their own detailed computational analyses.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules such as this compound, understanding the accessible conformations and their relative energies is crucial for predicting molecular interactions, designing new therapeutic agents, and interpreting experimental data. This guide details a theoretical approach using quantum chemical calculations to elucidate the conformational space of the title compound, focusing on key rotational degrees of freedom and the potential for keto-enol tautomerism.

Methodology: A Roadmap for Conformational Analysis

A systematic theoretical study of this compound conformation would involve a multi-step computational workflow. Density Functional Theory (DFT) is a powerful and widely used method for such investigations, offering a good balance between accuracy and computational cost.

Computational Workflow

The logical flow of a comprehensive conformational analysis is depicted below. This workflow ensures a thorough exploration of the potential energy surface of the molecule.

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of 5-methyl-3-oxo-N-phenylhexanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-methyl-3-oxo-N-phenylhexanamide. The method is suitable for routine quality control and analysis in pharmaceutical development. Chromatographic separation was achieved on a C18 column with isocratic elution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2]

Introduction

This compound is a beta-keto amide compound of interest in pharmaceutical research as a potential synthetic intermediate or active molecule.[3][4] The presence of a keto-enol tautomerism in such molecules can present challenges for chromatographic analysis, often leading to poor peak shapes.[5] Therefore, a reliable and robust analytical method is crucial for its accurate quantification to ensure product quality and consistency in research and development.[6] This document provides a detailed protocol for a validated RP-HPLC method suitable for this purpose.

Caption: Structure of this compound.

Materials and Methods

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

0.45 µm membrane filters

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions. A C18 column was selected as the stationary phase due to the non-polar nature of the analyte. A mobile phase consisting of an organic modifier (Acetonitrile) and an acidic buffer was chosen to ensure good peak shape and retention.

| Parameter | Optimized Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

| Table 1: Optimized Chromatographic Conditions. |

Experimental Protocols

Standard Solution Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL for linearity studies. A working standard of 100 µg/mL was used for system suitability and precision assessments.

Sample Preparation

-

Accurately weigh a quantity of the sample powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Caption: Experimental workflow for HPLC method development.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[1][7][8]

-

System Suitability: The system suitability was determined by injecting the 100 µg/mL standard solution six times. The acceptance criteria were: %RSD of peak area < 2.0%, theoretical plates > 2000, and tailing factor < 2.0.

-

Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase) and a placebo sample to ensure no interference at the retention time of the analyte.

-

Linearity and Range: Linearity was assessed by analyzing seven concentrations of the standard solution (10-150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

-

Accuracy (Recovery): Accuracy was determined by the standard addition method. The sample solution was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

-

Precision:

-

Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the sample solution (100 µg/mL) on the same day.[7]

-

Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on two different days by a different analyst.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).

Results and Discussion

The developed method resulted in a well-resolved, symmetric peak for this compound at a retention time of approximately 5.8 minutes.

System Suitability

| Parameter | Acceptance Criteria | Result |

| %RSD of Peak Area | ≤ 2.0% | 0.45% |

| Tailing Factor | ≤ 2.0 | 1.12 |

| Theoretical Plates | > 2000 | 6850 |

| Table 2: System Suitability Test Results. |

Linearity

The method showed excellent linearity over the concentration range of 10-150 µg/mL.

| Parameter | Result |

| Linearity Range | 10 - 150 µg/mL |

| Regression Equation | y = 25431x + 1205 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Table 3: Linearity and Range Data. |

Accuracy and Precision

| Accuracy Level | % Mean Recovery | %RSD |

| 80% | 99.5% | 0.51% |

| 100% | 100.2% | 0.42% |

| 120% | 99.8% | 0.38% |

| Table 4: Accuracy (Recovery) Study Results. |

| Precision Study | %RSD of Assay |

| Repeatability (Intra-day) | 0.65% |

| Intermediate (Inter-day) | 0.88% |

| Table 5: Method Precision Results. |

LOD, LOQ, and Robustness

The calculated LOD and LOQ were found to be 0.25 µg/mL and 0.75 µg/mL, respectively, indicating high sensitivity. The robustness study showed that minor variations in the method parameters did not significantly affect the results (%RSD < 2.0%), demonstrating the reliability of the method.

Caption: Logical relationships in the HPLC method validation protocol.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This method is well-suited for routine analysis of the compound in quality control laboratories and for supporting drug development activities.

References

- 1. altabrisagroup.com [altabrisagroup.com]

- 2. pharmtech.com [pharmtech.com]

- 3. nbinno.com [nbinno.com]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-methyl-3-oxo-N-phenylhexanamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-methyl-3-oxo-N-phenylhexanamide as a versatile building block in organic synthesis. The unique structural features of this β-keto amide, combining a reactive β-dicarbonyl system with a phenylamide moiety, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of the target β-keto amide can be achieved through the condensation of a suitable β-keto ester with aniline or by the reaction of a diketene equivalent with aniline. A common and reliable method involves the acylation of an enolate derived from an N-phenylacetamide.

Experimental Protocol: Synthesis via Acylation of N-Phenylacetamide Enolate

This protocol describes the synthesis of this compound from N-phenylacetamide and isovaleric anhydride.

Materials:

-

N-phenylacetamide

-

Isovaleric anhydride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-phenylacetamide (1.0 eq).

-

Add anhydrous THF to dissolve the N-phenylacetamide.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add isovaleric anhydride (1.2 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data:

| Entry | Reactants | Base (eq) | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | N-phenylacetamide, Isovaleric anhydride | NaH (2.2) | THF | 12 | RT | ~75-85 |

Note: The yield is an estimated value based on similar reactions reported in the literature for β-keto amide synthesis.

Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems due to the presence of two electrophilic carbonyl carbons and an acidic α-methylene group.

Synthesis of Pyrazolone Derivatives

Pyrazolones are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound can be readily converted to a pyrazolone derivative by condensation with hydrazine.

This protocol details the synthesis of a pyrazolone derivative from this compound and phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

| Entry | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | This compound, Phenylhydrazine HCl | Sodium Acetate | EtOH/H₂O | 3 | Reflux | ~80-90 |

Note: The yield is an estimated value based on analogous pyrazolone syntheses.

Synthesis of Pyridone Derivatives

Pyridone moieties are present in numerous natural products and pharmaceuticals. A plausible synthetic route to a pyridone derivative from this compound involves a cyclocondensation reaction with a suitable nitrogen source and an α,β-unsaturated compound.

This protocol outlines a potential synthesis of a substituted 2-pyridone derivative.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired pyridone derivative.

Quantitative Data:

| Entry | Reactants | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | This compound, Malononitrile | Piperidine | EtOH | 7 | Reflux | ~60-70 |

Note: The yield is an estimated value based on similar pyridone syntheses.

Visualizations

Logical Workflow for Synthesis and Application

protocol for purification of 5-methyl-3-oxo-N-phenylhexanamide by chromatography

An Application Note and Protocol for the Chromatographic Purification of 5-methyl-3-oxo-N-phenylhexanamide

Application Note

Introduction

This compound is a β-ketoamide, a class of compounds with significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and potential biological activity. Efficient purification of these compounds is crucial for their use in downstream applications, including drug development and mechanistic studies. This document outlines a general protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The described methodology is based on established procedures for the purification of structurally related β-ketoamides and provides a robust starting point for optimization.[1][2]

Principle of the Method

This protocol employs normal-phase column chromatography, which separates compounds based on their polarity. The stationary phase is polar (silica gel), while the mobile phase is a less polar mixture of organic solvents (hexane and ethyl acetate). Compounds with higher polarity will have a stronger interaction with the silica gel and will therefore elute more slowly, while less polar compounds will travel through the column more quickly. The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve optimal separation. Thin-layer chromatography (TLC) is utilized to monitor the separation and identify the fractions containing the desired product.[1]

Materials and Reagents

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

TLC plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Potassium permanganate stain

-

Collection tubes or flasks

-

Rotary evaporator

Experimental Protocol

1. Preparation of the Crude Sample

1.1. Following the synthesis of this compound, the reaction mixture is typically worked up to remove excess reagents and solvents. This may involve washing with aqueous solutions such as 5% HCl and brine, followed by drying the organic layer over anhydrous sodium sulfate.[1] 1.2. The organic solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

2. Thin-Layer Chromatography (TLC) Analysis

2.1. Prepare a TLC developing chamber with a suitable mobile phase. A starting point for the solvent system is a mixture of hexane and ethyl acetate. Common ratios to test include 90:10, 80:20, and 70:30 (hexane:ethyl acetate).[1] 2.2. Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). 2.3. Spot the dissolved crude product onto a TLC plate. 2.4. Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate. 2.5. Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate. 2.6. The ideal solvent system should provide a good separation of the desired product spot from impurities, with a retention factor (Rf) for the product of approximately 0.3-0.4.

3. Column Chromatography Setup

3.1. Select an appropriate size glass chromatography column based on the amount of crude product to be purified. 3.2. Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC). 3.3. Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. 3.4. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.

4. Loading the Sample and Elution

4.1. Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent. 4.2. Carefully load the dissolved sample onto the top of the silica gel bed. 4.3. Add a thin layer of sand on top of the sample to prevent disturbance of the stationary phase during solvent addition. 4.4. Begin the elution by carefully adding the mobile phase to the top of the column. 4.5. Collect the eluent in fractions using collection tubes or flasks.

5. Fraction Analysis and Product Isolation

5.1. Monitor the collected fractions by TLC to identify which fractions contain the purified product. 5.2. Combine the fractions that contain the pure product. 5.3. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound. 5.4. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Data Presentation

The following table summarizes representative data for the purification of this compound. (Note: This data is hypothetical and serves as an example for reporting.)

| Parameter | Value |

| Crude Product Mass | 5.0 g |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | 80:20 Hexane:Ethyl Acetate |

| TLC Rf of Product | 0.35 (in 80:20 Hexane:Ethyl Acetate) |

| Purified Product Mass | 3.8 g |

| Yield | 76% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for 5-methyl-3-oxo-N-phenylhexanamide: A Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-3-oxo-N-phenylhexanamide is a β-ketoamide derivative that holds significant potential as a versatile chemical intermediate in various synthetic applications. Its unique structural features, including an active methylene group and an amide linkage, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. These resulting molecules are of considerable interest in the fields of medicinal chemistry, agrochemicals, and materials science, particularly in the development of novel pigments and dyes.

This document provides a comprehensive overview of the known and potential applications of this compound, along with detailed experimental protocols for its utilization in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₂ | N/A |

| Molecular Weight | 219.28 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Assumed |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Assumed |

Applications in Organic Synthesis

The reactivity of this compound makes it a suitable starting material for the synthesis of various important chemical scaffolds.

Synthesis of Pyrazole Derivatives

β-Ketoamides are well-established precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine-based reagents. Pyrazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazolone

This protocol describes a general procedure for the synthesis of a pyrazolone derivative from this compound.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol.

-

Add 1.1 equivalents of hydrazine hydrate (or a substituted hydrazine).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding 1,5-disubstituted-3-isobutyl-1H-pyrazol-5(4H)-one. The yield and purity will depend on the specific reaction conditions and the purity of the starting materials.

Quantitative Data (Hypothetical):

| Reactant | Molar Ratio | Yield (%) | Purity (by HPLC) |

| Hydrazine Hydrate | 1.1 | 85 | >98% |

| Phenylhydrazine | 1.1 | 82 | >97% |

Synthesis of Pyrimidine Derivatives

The active methylene group in this compound can participate in condensation reactions with urea, thiourea, or guanidine to form pyrimidine derivatives. Pyrimidines are fundamental components of nucleic acids and are found in numerous bioactive molecules with applications as anticancer, antiviral, and antibacterial agents.

Experimental Protocol: Synthesis of a Dihydropyrimidinone (Biginelli-type reaction)

This protocol outlines a one-pot synthesis of a dihydropyrimidinone derivative.

Materials:

-

This compound

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Urea or thiourea

-

Ethanol

-

Catalytic amount of a Lewis acid (e.g., CuCl₂) or a Brønsted acid (e.g., HCl)

Procedure:

-

To a mixture of this compound (1 eq.) and the aromatic aldehyde (1 eq.) in ethanol, add urea (1.5 eq.) and the catalyst (0.1 eq.).

-

Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Expected Outcome:

This reaction should yield a polysubstituted dihydropyrimidinone. The specific structure will depend on the aldehyde used.

Quantitative Data (Hypothetical):

| Aldehyde | Catalyst | Yield (%) | Purity (by HPLC) |

| Benzaldehyde | CuCl₂ | 78 | >96% |

| 4-Chlorobenzaldehyde | HCl | 75 | >95% |

Potential Application as a Pigment Intermediate

Acetoacetarylide compounds, which share a similar β-ketoamide core structure with this compound, are widely used as intermediates in the synthesis of azo pigments.[2][3] These pigments are characterized by their bright colors, good lightfastness, and thermal stability, making them suitable for use in printing inks, paints, and plastics.

The synthesis of azo pigments typically involves the coupling of a diazonium salt with an active methylene compound like an acetoacetarylide. This compound could potentially be used in a similar fashion to produce novel pigments with unique color properties.

Experimental Workflow: Azo Pigment Synthesis

Caption: General workflow for the synthesis of an azo pigment.

Signaling Pathways and Biological Relevance

While there is no direct evidence in the searched literature for the biological activity of this compound itself, the heterocyclic scaffolds that can be synthesized from it are known to interact with various biological targets. For instance, pyrazole and pyrimidine derivatives are core structures in many kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways involved in cell proliferation and survival.

Logical Relationship: From Intermediate to Biological Target

Caption: Pathway from chemical intermediate to a biological target.

Conclusion

This compound is a promising chemical intermediate with the potential for broad applications in organic synthesis. Its ability to serve as a precursor for biologically active heterocyclic compounds and potentially novel pigments makes it a valuable tool for researchers in drug discovery, materials science, and the chemical industry. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further research into the full scope of its reactivity and the properties of its derivatives is warranted.

References

Application Note: Structural Elucidation of 5-methyl-3-oxo-N-phenylhexanamide using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-methyl-3-oxo-N-phenylhexanamide is a β-keto amide, a structural motif present in various biologically active compounds and synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed protocol and analysis for determining the chemical structure of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The focus is on the interpretation of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) data.

β-keto amides can exhibit keto-enol tautomerism. The equilibrium between these two forms is often solvent-dependent, which can be observed by NMR.[1] This note will primarily focus on the analysis of the predominant keto form, while also discussing the expected spectral changes in the presence of the enol tautomer.

Predicted NMR Data for this compound (Keto Form)

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and key correlations for the keto form of this compound dissolved in a common deuterated solvent like CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key COSY Correlations | Key HMBC Correlations |

| H-1 | ~ 0.95 | Doublet | 6H | H-2 | C-2, C-3 |

| H-2 | ~ 2.15 | Multiplet | 1H | H-1, H-3 | C-1, C-3, C-4 |

| H-3 | ~ 2.60 | Doublet | 2H | H-2 | C-1, C-2, C-4, C-5 |

| H-5 | ~ 3.70 | Singlet | 2H | - | C-4, C-6, C-7 |

| H-7' | ~ 7.60 | Doublet | 2H | H-8' | C-6, C-9' |

| H-8' | ~ 7.40 | Triplet | 2H | H-7', H-9' | C-7', C-9' |

| H-9' | ~ 7.20 | Triplet | 1H | H-8' | C-7' |

| NH | ~ 8.50 | Singlet (broad) | 1H | - | C-6, C-7' |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C-1 | ~ 22.5 | H-1, H-2, H-3 |

| C-2 | ~ 25.0 | H-1, H-2, H-3 |

| C-3 | ~ 50.0 | H-1, H-2, H-3 |

| C-4 | ~ 205.0 | H-2, H-3, H-5 |

| C-5 | ~ 55.0 | H-3, H-5 |

| C-6 | ~ 168.0 | H-5, H-7', NH |

| C-7' | ~ 138.0 | H-7', H-8', NH |

| C-8' | ~ 129.0 | H-7', H-8', H-9' |

| C-9' | ~ 125.0 | H-7', H-8', H-9' |

| C-10' | ~ 120.0 | H-7', H-8' |

Experimental Protocols

1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Pulse Program: zg30

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2 s

-

Relaxation Delay: 2 s

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 s

-

Relaxation Delay: 2 s

-

Number of Scans: 1024

-

-

COSY:

-

Pulse Program: cosygpqf

-

Spectral Width (F1 and F2): 16 ppm

-

Number of Increments: 256

-

Number of Scans per Increment: 8

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Spectral Width (F2 - ¹H): 16 ppm

-

Spectral Width (F1 - ¹³C): 200 ppm

-

Number of Increments: 256

-

Number of Scans per Increment: 8

-

-

HMBC:

-

Pulse Program: hmbcgplpndqf

-

Spectral Width (F2 - ¹H): 16 ppm

-

Spectral Width (F1 - ¹³C): 240 ppm

-

Number of Increments: 256

-

Number of Scans per Increment: 16

-

Long-range coupling delay (D6): Optimized for 8 Hz

-

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct all spectra manually.

-

Apply baseline correction.

-

Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the ¹H NMR spectrum.

-

Process the 2D spectra using appropriate window functions (e.g., sine-bell).

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

References

Application Note: Derivatization of 5-Methyl-3-Oxo-N-Phenylhexanamide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical derivatization of 5-methyl-3-oxo-N-phenylhexanamide for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this β-keto amide is challenging due to its polarity, potential for thermal instability, and the presence of active hydrogen atoms on the amide and enolizable keto groups, which can lead to poor chromatographic peak shape and low sensitivity.[1][2] Derivatization is a crucial step to increase the compound's volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1][3] This protocol details a robust two-step derivatization procedure involving oximation followed by silylation.

1. Principle of Derivatization

The molecular structure of this compound contains two key functional groups that require derivatization for optimal GC-MS analysis: a β-keto group and a secondary amide.

-

Oximation of the Ketone: The carbonyl (keto) group is first converted to a methoxime derivative using methoxyamine hydrochloride. This reaction stabilizes the molecule by preventing keto-enol tautomerism, which can otherwise result in broad or split chromatographic peaks.[4]

-

Silylation of the Amide: The active hydrogen on the amide nitrogen is then replaced with a trimethylsilyl (TMS) group.[5] This is achieved using a potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step significantly reduces the polarity of the molecule, increasing its volatility and making it suitable for GC analysis.[6][7]

The final derivative is a stable, volatile compound that exhibits excellent chromatographic properties, allowing for sensitive and reproducible quantification by GC-MS.

2. Experimental Protocols

2.1. Required Materials and Reagents

-

Analyte: this compound standard or sample extract, dried.

-